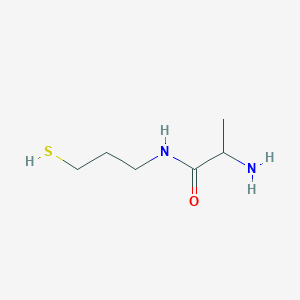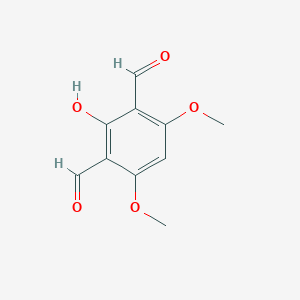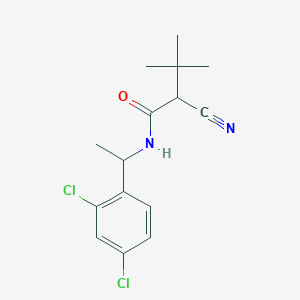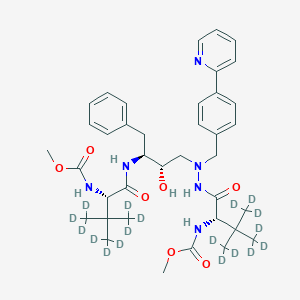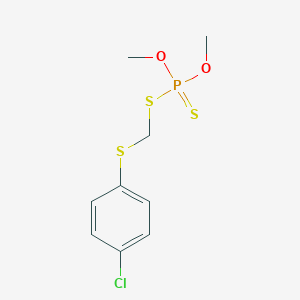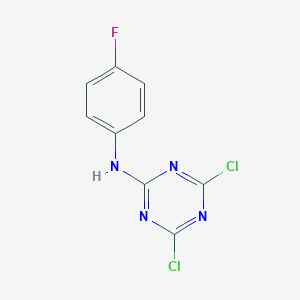
4-Cyclopropylpyrrolidin-2-one
Vue d'ensemble
Description
4-Cyclopropylpyrrolidin-2-one is a chemical compound with the IUPAC name 4-cyclopropyl-2-pyrrolidinone . It has a molecular weight of 125.17 .
Synthesis Analysis
The synthesis of 4-Cyclopropylpyrrolidin-2-one and similar compounds has been discussed in various studies . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to create compounds for treating human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 4-Cyclopropylpyrrolidin-2-one is characterized by its IUPAC name 4-cyclopropyl-2-pyrrolidinone and its Inchi Code 1S/C7H11NO/c9-7-3-6 (4-8-7)5-1-2-5/h5-6H,1-4H2, (H,8,9) .Applications De Recherche Scientifique
Chiral Separation in Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
4-Cyclopropylpyrrolidin-2-one derivatives are utilized in chiral separation techniques, which are crucial for determining the enantiomeric purity of chiral compounds in pharmaceuticals.
Methods and Experimental Procedures
Researchers employed polysaccharide-based chiral stationary phases (CSPs) with ethanol/n-hexane mobile phases. Two immobilized CSPs were studied: amylose derivatized with (S)-α-methylbenzylcarbamate and cellulose derivatized with 3,5-dichlorophenylcarbamate .
Results and Outcomes
The study achieved separation of enantiomeric pairs with resolution values (Rs) ≥ 2. The nature of the compounds significantly influenced chiral discrimination, particularly with CSPs based on macrocyclic glycopeptides .
Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Application Summary
The pyrrolidine ring, including its 4-cyclopropyl derivative, is widely used to create compounds for treating human diseases due to its versatility and stereochemistry.
Methods and Experimental Procedures
Medicinal chemists utilize the sp3 hybridization of the pyrrolidine ring to explore pharmacophore space and enhance the three-dimensional coverage of molecules .
Results and Outcomes
The pyrrolidine scaffold has led to the discovery of numerous biologically active compounds with target selectivity, significantly impacting drug design and development .
Enantioselective Synthesis
Scientific Field
Organic Chemistry
Application Summary
4-Cyclopropylpyrrolidin-2-one is used in enantioselective synthesis to create chiral molecules, which are essential for producing single-enantiomer pharmaceuticals.
Methods and Experimental Procedures
The synthesis involves creating a chiral center by introducing a substituent into the heterocycle, resulting in two enantiomers .
Results and Outcomes
The separation methods developed for these chiral derivatives have been successful, with high chiral recognition ability demonstrated by the polysaccharide CSPs .
Drug Discovery
Scientific Field
Pharmacology
Application Summary
The compound serves as a scaffold in drug discovery, contributing to the stereochemistry and three-dimensional structure of new drug candidates.
Methods and Experimental Procedures
The pyrrolidine ring’s non-planarity allows for efficient exploration of the pharmacophore space, aiding in the design of novel drugs .
Results and Outcomes
The structural diversity afforded by the pyrrolidine ring has resulted in the identification of various bioactive molecules with selective action on biological targets .
Pharmacophore Development
Scientific Field
Pharmaceutical Sciences
Application Summary
4-Cyclopropylpyrrolidin-2-one derivatives are instrumental in developing pharmacophores, which are abstract representations of molecular features responsible for drug activity.
Methods and Experimental Procedures
The derivatives are used to map the pharmacophore space, identifying key interactions with biological targets .
Results and Outcomes
This approach has led to the optimization of drug candidates, enhancing their efficacy and selectivity .
Stereochemistry Research
Scientific Field
Stereochemistry
Application Summary
The compound’s derivatives are used to study stereochemical effects on drug activity and binding, given their chiral nature.
Methods and Experimental Procedures
Research focuses on how different stereoisomers and spatial orientations of substituents affect the biological profile of drug candidates .
Results and Outcomes
Findings have shown that stereochemistry plays a critical role in the binding mode to enantioselective proteins, influencing the efficacy of pharmaceuticals .
This analysis provides a detailed look at the diverse applications of 4-Cyclopropylpyrrolidin-2-one in scientific research, highlighting its significance in various fields of chemistry and pharmaceutical sciences. Each application is distinct and contributes uniquely to the advancement of scientific knowledge and drug development.
Antimicrobial Activity
Scientific Field
Microbiology
Application Summary
Derivatives of 4-Cyclopropylpyrrolidin-2-one exhibit significant antimicrobial properties, making them valuable in the development of new antibiotics.
Methods and Experimental Procedures
Synthetic pathways involve the creation of various pyrrolidinone derivatives, which are then tested against a range of bacterial strains to assess their efficacy .
Results and Outcomes
The derivatives have shown promising results, with some compounds displaying potent activity against resistant bacterial strains .
Anticancer Activity
Scientific Field
Oncology
Application Summary
Pyrrolidinone derivatives are explored for their potential use in cancer therapy due to their ability to interfere with cell proliferation.
Methods and Experimental Procedures
Researchers focus on synthesizing novel derivatives and evaluating their cytotoxic effects on various cancer cell lines .
Results and Outcomes
Some derivatives have demonstrated selective cytotoxicity, suggesting their potential as lead compounds in anticancer drug development .
Anti-inflammatory Activity
Application Summary
The anti-inflammatory properties of 4-Cyclopropylpyrrolidin-2-one derivatives are investigated for their therapeutic potential in inflammatory diseases.
Methods and Experimental Procedures
Derivatives are synthesized and tested in vivo and in vitro for their ability to reduce inflammation markers .
Results and Outcomes
Several compounds have shown effective reduction in inflammation, indicating their usefulness in treating conditions like arthritis .
Antidepressant Activity
Scientific Field
Neuropharmacology
Application Summary
The compound’s derivatives are studied for their antidepressant effects, which could lead to new treatments for mood disorders.
Methods and Experimental Procedures
Experimental models, such as the forced swim test in rodents, are used to assess the antidepressant-like activity of these derivatives .
Results and Outcomes
Certain derivatives have exhibited positive effects on mood-related behaviors, supporting their potential use in treating depression .
Anti-HCV Activity
Scientific Field
Virology
Application Summary
4-Cyclopropylpyrrolidin-2-one derivatives are being researched for their ability to inhibit the Hepatitis C virus (HCV), offering a new avenue for antiviral therapy.
Methods and Experimental Procedures
Compounds are tested for their inhibitory effects on the HCV replication cycle in vitro .
Results and Outcomes
Some derivatives have shown potent anti-HCV activity, making them promising candidates for further drug development .
Industrial Applications
Scientific Field
Industrial Chemistry
Application Summary
Beyond pharmaceuticals, 4-Cyclopropylpyrrolidin-2-one derivatives find applications in industrial processes, such as organic synthesis and material science.
Methods and Experimental Procedures
These derivatives are used as intermediates in the synthesis of complex organic molecules and as components in material fabrication .
Results and Outcomes
Their use has led to advancements in the efficiency and effectiveness of industrial chemical processes .
These additional applications further illustrate the versatility and importance of 4-Cyclopropylpyrrolidin-2-one in various scientific and industrial fields, showcasing its potential in advancing research and development across multiple disciplines.
Neuroprotective Agent Development
Scientific Field
Neuroscience
Application Summary
4-Cyclopropylpyrrolidin-2-one derivatives are being investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Methods and Experimental Procedures
The derivatives are tested in vitro and in vivo for their ability to protect neuronal cells from apoptosis and oxidative stress .
Results and Outcomes
Some compounds have shown promising neuroprotective effects, indicating potential therapeutic applications for conditions like Alzheimer’s and Parkinson’s disease .
Cognitive Enhancer Research
Scientific Field
Psychopharmacology
Application Summary
Derivatives of this compound are explored as cognitive enhancers, aiming to improve memory and learning capabilities.
Methods and Experimental Procedures
Animal models are used to evaluate the efficacy of these derivatives in enhancing cognitive functions, such as spatial memory and learning tasks .
Results and Outcomes
Certain derivatives have demonstrated significant improvement in cognitive performance, suggesting their use as nootropic agents .
Photoinduced Organocatalysis
Application Summary
4-Cyclopropylpyrrolidin-2-one is used in photoinduced organocatalytic reactions, contributing to greener and more efficient chemical synthesis.
Methods and Experimental Procedures
The compound is involved in three-component cyclization reactions under visible light conditions in a microchannel reactor, promoting eco-friendly synthesis .
Results and Outcomes
This method has led to the efficient synthesis of pyrrolidin-2-ones, showcasing the compound’s role in sustainable chemistry .
Chiral Drug Synthesis
Scientific Field
Chiral Chemistry
Application Summary
The chiral nature of 4-Cyclopropylpyrrolidin-2-one derivatives is exploited in the synthesis of single-enantiomer drugs.
Methods and Experimental Procedures
Enantioseparation techniques using chiral stationary phases are employed to isolate the desired enantiomer for pharmaceutical use .
Results and Outcomes
These methods have been successful in achieving high enantiomeric purity, which is crucial for the pharmacological effectiveness of chiral drugs .
Material Science
Scientific Field
Material Science
Application Summary
In material science, the compound’s derivatives are used to modify the properties of materials, such as polymers and coatings.
Methods and Experimental Procedures
The derivatives are incorporated into materials to enhance their mechanical strength, thermal stability, and chemical resistance .
Results and Outcomes
The modified materials exhibit improved performance characteristics, making them suitable for advanced applications .
Environmental Chemistry
Scientific Field
Environmental Chemistry
Application Summary
4-Cyclopropylpyrrolidin-2-one derivatives are studied for their potential use in environmental remediation processes.
Methods and Experimental Procedures
The derivatives are assessed for their ability to degrade pollutants or act as catalysts in the breakdown of hazardous substances .
Results and Outcomes
These studies have shown that certain derivatives can effectively reduce the concentration of pollutants, aiding in environmental clean-up efforts .
Propriétés
IUPAC Name |
4-cyclopropylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-6(4-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWHGFBEGDLZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561919 | |
| Record name | 4-Cyclopropylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylpyrrolidin-2-one | |
CAS RN |
126822-39-7 | |
| Record name | 4-Cyclopropylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
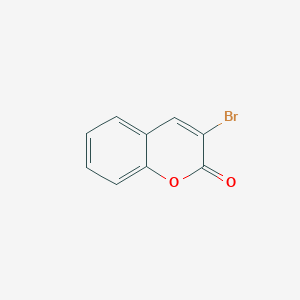
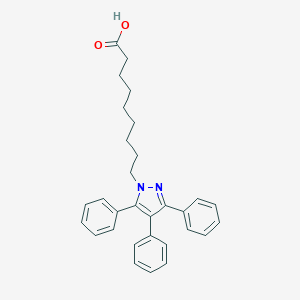
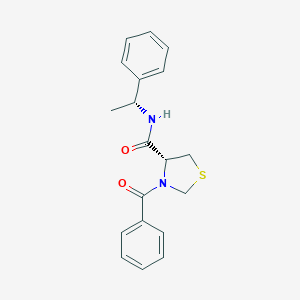
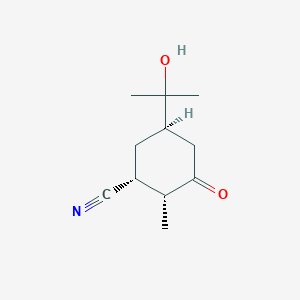
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)
